[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid: is a chemical compound with the molecular formula C10H11F4NO4S. It is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring, a methanesulfonyl fluoride group, and a trifluoroacetic acid moiety. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 4-(aminomethyl)phenylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the methanesulfonyl fluoride derivative. The final step involves the addition of trifluoroacetic acid to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the methanesulfonyl fluoride group to a methanesulfonyl group.
Substitution: The compound is reactive in nucleophilic substitution reactions, where the fluoride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to methanesulfonyl derivatives.
Substitution: Formation of substituted phenylmethanesulfonyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, the compound is used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
[4-(Aminomethyl)phenyl]methanesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
[4-(Aminomethyl)phenyl]methanesulfonyl bromide: Similar structure but with a bromide group.
[4-(Aminomethyl)phenyl]methanesulfonyl iodide: Similar structure but with an iodide group.
Uniqueness: The presence of the trifluoroacetic acid moiety in [4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid makes it unique compared to its analogs. This moiety enhances its reactivity and stability, making it more suitable for specific applications in research and industry.
Biological Activity
The compound [4-(Aminomethyl)phenyl]methanesulfonyl fluoride; 2,2,2-trifluoroacetic acid is a derivative of phenylmethanesulfonyl fluoride (PMSF), which is widely recognized as a potent serine protease inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various biological contexts, and relevant research findings.
- Chemical Formula : C₁₅H₁₄FNO₂S
- Molecular Weight : Approximately 293.34 g/mol
- Structure : The compound features a phenyl ring substituted with an aminomethyl group and a methanesulfonyl fluoride moiety, contributing to its biological activity.
The primary mechanism of action for [4-(Aminomethyl)phenyl]methanesulfonyl fluoride involves the irreversible inhibition of serine proteases. These enzymes play crucial roles in various physiological processes, including blood coagulation and inflammation. By inhibiting these proteases, the compound can modulate cellular activities and biochemical pathways.
Serine Protease Inhibition
- Inhibition Profile : PMSF and its derivatives are known to inhibit serine proteases such as thrombin, trypsin, and chymotrypsin. The effective concentration ranges from 0.1 to 1 mM, with a half-life of approximately 1 hour at physiological pH .
- Applications : The compound is utilized in various biochemical assays and experimental setups to prevent proteolytic degradation of proteins during purification processes.
Case Studies
-
Effect on Morphine Withdrawal :
A study investigated the effects of PMSF on naloxone-precipitated withdrawal jumping in morphine-dependent mice. Administration of PMSF significantly suppressed withdrawal symptoms, suggesting its potential role in managing opioid dependence by inhibiting specific serine proteases involved in pain modulation . -
Anticancer Activity :
Research has highlighted the antiproliferative effects of related compounds on cancer cell lines. For instance, derivatives similar to PMSF have shown IC50 values ranging from 0.33 to 7.10 µM against various human cancer cell lines, indicating significant cytotoxicity . This suggests that modifications to the PMSF structure could enhance its anticancer properties. -
Neuroprotective Effects :
PMSF has been studied for its neuroprotective capabilities by inhibiting proteases that degrade neurotrophic factors. This action may contribute to enhanced neuronal survival under stress conditions, as seen in models of neurodegeneration .
Research Findings
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S.C2HF3O2/c9-13(11,12)6-8-3-1-7(5-10)2-4-8;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFLGCCDVPGLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CS(=O)(=O)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.